molecular formula C11H17Cl2NO3 B1372150 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride CAS No. 1185295-26-4

3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride

Cat. No. B1372150
CAS RN: 1185295-26-4
M. Wt: 282.16 g/mol
InChI Key: BCKRWRFWYOVYCT-UHFFFAOYSA-N
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Description

“3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride” is a chemical compound with the CAS Number 1185295-26-4 . It has a molecular weight of 201.65 and its IUPAC name is 3-chloro-4-(2-methoxyethoxy)aniline . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for “3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride” is 1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride” is a liquid at room temperature . It has a molecular weight of 201.65 .

Scientific Research Applications

3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride: A Comprehensive Analysis:

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research, indicating its potential use in the study of proteins and their functions .

Chromatography and Mass Spectrometry

The compound is listed in a context suggesting its use in chromatography and mass spectrometry, which are techniques used for separating and analyzing mixtures to identify individual components .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3.ClH/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKRWRFWYOVYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride

CAS RN

1185295-26-4
Record name Benzenamine, 3-chloro-4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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